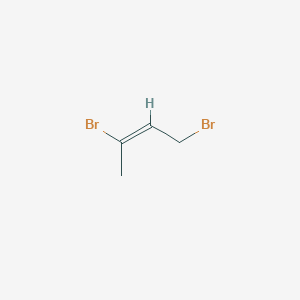
(E)-1,3-dibromobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-dibromobut-2-eno es un compuesto orgánico con la fórmula molecular C4H6Br2. Es un derivado bromado del buteno, caracterizado por la presencia de dos átomos de bromo unidos a los átomos de carbono en las posiciones 1 y 3 de la cadena buteno. La configuración (E) indica que los átomos de bromo están en lados opuestos del doble enlace, lo que le da a la molécula una configuración trans. Este compuesto es de interés en diversas investigaciones químicas y aplicaciones industriales debido a su reactividad y propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
(E)-1,3-dibromobut-2-eno se puede sintetizar a través de varios métodos. Un enfoque común implica la bromación del butadieno. La reacción generalmente procede a través de la adición de bromo (Br2) a 1,3-butadieno en un solvente inerte como tetracloruro de carbono (CCl4) o cloroformo (CHCl3). La reacción se lleva a cabo a bajas temperaturas para controlar la regioselectividad y la estereoselectividad del producto. El mecanismo de reacción implica la formación de un ion bromonio intermedio, seguido por un ataque nucleofílico por un ion bromuro para producir (E)-1,3-dibromobut-2-eno.
Métodos de Producción Industrial
En un entorno industrial, la producción de (E)-1,3-dibromobut-2-eno puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de bromación. Además, se emplean pasos de purificación como la destilación o la recristalización para aislar el producto deseado de los subproductos y los materiales de partida no reaccionados.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-1,3-dibromobut-2-eno experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros nucleófilos como grupos hidróxido (OH-), alcóxido (RO-) o amina (NH2-).
Reacciones de Eliminación: El compuesto puede sufrir deshidrohalogenación para formar butadieno u otros alquenos.
Reacciones de Adición: El doble enlace en (E)-1,3-dibromobut-2-eno puede participar en reacciones de adición con reactivos como haluros de hidrógeno (HX) o halógenos (X2).
Reactivos y Condiciones Comunes
Sustitución: Reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu) en solventes polares como etanol o dimetilsulfóxido (DMSO) se usan comúnmente.
Eliminación: Bases fuertes como etóxido de sodio (NaOEt) o hidróxido de potasio (KOH) en etanol son reactivos típicos.
Adición: Se utiliza bromuro de hidrógeno (HBr) o bromo (Br2) en solventes no polares como tetracloruro de carbono (CCl4) para reacciones de adición.
Productos Mayores
Sustitución: Los productos incluyen alcoholes, éteres o aminas dependiendo del nucleófilo utilizado.
Eliminación: Los productos incluyen butadieno u otros alquenos.
Adición: Los productos incluyen dibromoalcanos u otros compuestos halogenados.
Aplicaciones Científicas De Investigación
(E)-1,3-dibromobut-2-eno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Sirve como reactivo en el estudio de reacciones catalizadas por enzimas y la síntesis de compuestos biológicamente activos.
Medicina: Se investiga por su posible uso en la síntesis de intermedios farmacéuticos e ingredientes farmacéuticos activos (API).
Industria: Se utiliza en la producción de polímeros, agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (E)-1,3-dibromobut-2-eno en las reacciones químicas implica la formación de intermediarios reactivos como carbocationes, carbaniones o radicales. Estos intermediarios sufren transformaciones adicionales para producir los productos finales. Los objetivos moleculares y las vías involucradas dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, en las reacciones de sustitución, los átomos de bromo actúan como grupos salientes, permitiendo que los nucleófilos ataquen los átomos de carbono y formen nuevos enlaces.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-dibromoetano: Un alcano bromado con dos átomos de bromo en átomos de carbono adyacentes.
1,4-dibromobut-2-eno: Un buteno bromado con átomos de bromo en las posiciones 1 y 4.
1,3-diclorobut-2-eno: Un análogo clorado con átomos de cloro en lugar de bromo.
Singularidad
(E)-1,3-dibromobut-2-eno es único debido a su configuración (E) y la posición específica de los átomos de bromo, que confieren reactividad y selectividad distintas en las reacciones químicas. Su capacidad de sufrir una amplia gama de transformaciones lo convierte en un compuesto versátil en la química sintética.
Propiedades
Fórmula molecular |
C4H6Br2 |
|---|---|
Peso molecular |
213.90 g/mol |
Nombre IUPAC |
(E)-1,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |
Clave InChI |
CXCKBPHWDONPBF-DUXPYHPUSA-N |
SMILES isomérico |
C/C(=C\CBr)/Br |
SMILES canónico |
CC(=CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















